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Compound of Interest

Compound Name: CHAPSO

Cat. No.: B1662381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-[(3-

Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a zwitterionic

detergent, in a variety of functional protein assays. CHAPSO is particularly valuable for the

solubilization and stabilization of membrane proteins, enabling the characterization of their

functional properties in a near-native state.

Introduction to CHAPSO
CHAPSO is a non-denaturing zwitterionic detergent that is highly effective in solubilizing

membrane proteins while preserving their biological activity.[1][2][3] Its unique structure,

featuring a sulfobetaine headgroup and a cholic acid-derived hydrophobic tail, provides a

balance of properties that make it superior to other detergents like CHAPS in certain

applications. Notably, CHAPSO has a higher solubility than CHAPS due to its more polar head

group.[1][2][3] It is electrically neutral over a wide pH range and has a high critical micelle

concentration (CMC), which facilitates its removal by dialysis.[1][4] These characteristics make

CHAPSO an excellent choice for functional protein assays where maintaining the native

conformation and activity of the protein is paramount.

Physicochemical Properties of CHAPSO
A clear understanding of the physicochemical properties of CHAPSO is essential for its

effective use in protein assays.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1662381?utm_src=pdf-interest
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://en.wikipedia.org/wiki/Thermal_shift_assay
https://www.researchgate.net/publication/308753465_Determination_of_the_H-ATP_Synthase_and_Hydrolytic_Activities
https://pmc.ncbi.nlm.nih.gov/articles/PMC6809603/
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://en.wikipedia.org/wiki/Thermal_shift_assay
https://www.researchgate.net/publication/308753465_Determination_of_the_H-ATP_Synthase_and_Hydrolytic_Activities
https://pmc.ncbi.nlm.nih.gov/articles/PMC6809603/
https://en.wikipedia.org/wiki/Thermal_shift_assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC6185904/
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Full Name

3-[(3-

Cholamidopropyl)dimethylamm

onio]-2-hydroxy-1-

propanesulfonate

[1]

Molecular Formula C₃₂H₅₈N₂O₈S [1]

Molecular Weight 630.9 g/mol [1]

Appearance White solid [1]

Solubility Water soluble [1]

Critical Micelle Concentration

(CMC)
8 mM (in water at 25°C) [1]

Aggregation Number 11 [1]

Average Micellar Weight 7,000 Da [1]

Cloud Point 90°C [1]

Application 1: Protein Stabilization for Thermal Shift
Assays
Thermal shift assays (TSA), or differential scanning fluorimetry (DSF), are a powerful technique

to assess protein stability and ligand binding.[5][6] CHAPSO can be used to solubilize and

stabilize membrane proteins, allowing for the determination of their melting temperature (Tm)

and the stabilizing effects of ligands or different buffer conditions.

Quantitative Data: Stabilization of a Target Membrane
Protein
The following table presents hypothetical data from a thermal shift assay of a membrane

protein (MP) stabilized in different concentrations of CHAPSO, with and without a specific

ligand.
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Condition
CHAPSO
Concentration
(mM)

Ligand (10 µM)
Melting
Temperature
(Tm) (°C)

ΔTm (°C) vs.
No Ligand

1 8 - 52.5 -

2 8 + 57.8 +5.3

3 10 - 53.1 -

4 10 + 58.5 +5.4

5 12 - 52.8 -

6 12 + 58.2 +5.4

Note: This data is illustrative. Actual results will vary depending on the protein and experimental

conditions.

Experimental Protocol: Thermal Shift Assay
This protocol describes a typical thermal shift assay using a real-time PCR instrument.

Materials:

Purified membrane protein of interest

CHAPSO stock solution (e.g., 100 mM in water)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

SYPRO Orange dye (5000x stock in DMSO)

Ligand stock solution (e.g., 1 mM in a suitable solvent)

96-well PCR plates

Real-time PCR instrument with a thermal melting program

Procedure:
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Prepare the Protein-Dye Mixture:

Dilute the SYPRO Orange dye to a 50x working stock in the assay buffer.

In a microcentrifuge tube, mix the purified membrane protein with the 50x SYPRO Orange

and assay buffer to achieve a final protein concentration of 2-5 µM and a final SYPRO

Orange concentration of 5x.

Add CHAPSO to the desired final concentration (e.g., 8, 10, or 12 mM).

Prepare the Assay Plate:

Aliquot 18 µL of the protein-dye-CHAPSO mixture into each well of a 96-well PCR plate.

To the appropriate wells, add 2 µL of the ligand stock solution (for a final concentration of

10 µM) or 2 µL of the solvent for the no-ligand control.

Seal the plate with an optically clear adhesive film.

Centrifuge the plate briefly to collect the contents at the bottom of the wells.

Perform the Thermal Melt:

Place the plate in the real-time PCR instrument.

Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by

0.5°C per minute.

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

Data Analysis:

Plot the fluorescence intensity as a function of temperature.

The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve,

which can be determined by finding the peak of the first derivative of the curve.
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Calculate the change in melting temperature (ΔTm) between the protein with and without

the ligand.

Sample Preparation Thermal Melt Data Analysis

Mix Protein, SYPRO Orange,
CHAPSO, and Buffer Aliquot into 96-well Plate Add Ligand or Vehicle Place Plate in

Real-Time PCR Instrument
Run Melt Curve Protocol

(25°C to 95°C) Plot Fluorescence vs. Temperature Determine Melting
Temperature (Tm) Calculate ΔTm

Click to download full resolution via product page

Workflow for a typical thermal shift assay.

Application 2: Functional Enzyme Assays
CHAPSO is instrumental in studying the kinetics of membrane-bound enzymes by maintaining

their active conformation upon solubilization.

Quantitative Data: Effect of CHAPSO on Enzyme
Kinetics
This table shows hypothetical kinetic data for a membrane-bound enzyme solubilized with

CHAPSO.
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Substrate Concentration
(µM)

Initial Velocity (V₀) without
CHAPSO (nmol/min/mg)

Initial Velocity (V₀) with 10
mM CHAPSO
(nmol/min/mg)

1 10.2 25.8

2 18.5 45.5

5 35.7 83.3

10 50.0 125.0

20 66.7 166.7

50 83.3 200.0

Km 10 µM 8 µM

Vmax 100 nmol/min/mg 250 nmol/min/mg

Note: This data is illustrative and demonstrates how CHAPSO can enhance the apparent

activity of a solubilized membrane enzyme.

Experimental Protocol: Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of a membrane-bound

enzyme after solubilization with CHAPSO.

Materials:

Membrane preparation containing the enzyme of interest

CHAPSO solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM

CHAPSO, protease inhibitors)

Enzyme assay buffer (specific to the enzyme being studied)

Substrate for the enzyme

Detection reagent (e.g., for a colorimetric or fluorometric assay)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microplate reader

Procedure:

Solubilization of the Enzyme:

Resuspend the membrane preparation in ice-cold CHAPSO solubilization buffer.

Incubate on ice for 30-60 minutes with gentle agitation.

Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

Carefully collect the supernatant containing the solubilized enzyme.

Enzyme Activity Assay:

In a 96-well plate, add the enzyme assay buffer.

Add a small volume of the solubilized enzyme to each well.

Initiate the reaction by adding varying concentrations of the substrate.

Incubate at the optimal temperature for the enzyme for a set period.

Stop the reaction (if necessary) and add the detection reagent.

Measure the absorbance or fluorescence using a microplate reader.

Data Analysis:

Calculate the initial reaction velocity (V₀) for each substrate concentration.

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to

determine the Km and Vmax.
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Enzyme Solubilization Enzyme Activity Assay Data Analysis

Resuspend Membranes
in CHAPSO Buffer Incubate and Centrifuge Collect Supernatant

(Solubilized Enzyme)
Prepare Assay Plate with

Buffer and Enzyme
Add Substrate to
Initiate Reaction

Incubate and Add
Detection Reagent Measure Signal Calculate Initial Velocity (V₀) Plot V₀ vs. [Substrate] Determine Km and Vmax

Click to download full resolution via product page

Workflow for determining enzyme kinetics after CHAPSO solubilization.

Application 3: Ligand Binding Assays for GPCRs
CHAPSO has been successfully used to solubilize G-protein coupled receptors (GPCRs), such

as opioid receptors, while maintaining their ability to bind ligands.[7] This allows for the

characterization of ligand binding affinities and the screening of potential drug candidates.

Quantitative Data: Radioligand Binding to Solubilized
Opioid Receptors
The following table presents hypothetical data from a competitive radioligand binding assay for

a CHAPSO-solubilized µ-opioid receptor.

Competitor Concentration (nM) Specific Binding of [³H]-DAMGO (%)

0.01 98.2

0.1 95.1

1 85.3

10 52.1

100 15.7

1000 2.5

IC₅₀ 9.5 nM
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Note: This data is illustrative. The IC₅₀ value represents the concentration of the competitor that

inhibits 50% of the specific binding of the radioligand.

Experimental Protocol: Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay for a CHAPSO-solubilized

GPCR.

Materials:

Membrane preparation expressing the GPCR of interest

CHAPSO solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10

mM CHAPSO)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

Radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor)

Unlabeled competitor ligand

GF/B glass fiber filters

Filtration apparatus

Scintillation cocktail and counter

Procedure:

Solubilization of the Receptor:

Follow the same solubilization procedure as described in the enzyme activity assay

protocol.

Binding Assay:

In test tubes, mix the solubilized receptor preparation with the assay buffer.

Add a fixed concentration of the radiolabeled ligand (typically at its Kd concentration).
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Add varying concentrations of the unlabeled competitor ligand. For total binding, add

buffer instead of the competitor. For non-specific binding, add a high concentration of an

unlabeled ligand.

Incubate at room temperature for 60-90 minutes to reach equilibrium.

Filtration and Washing:

Rapidly filter the incubation mixture through GF/B filters under vacuum.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Quantification:

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding as a function of the competitor concentration.

Determine the IC₅₀ value from the resulting competition curve.
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GPCR Signaling Pathway Radioligand Binding Assay Workflow

Ligand
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GPCR signaling and radioligand binding assay workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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